molecular formula C15H15NO2 B1392270 3-(4-Ethoxybenzoyl)-4-methylpyridine CAS No. 1187171-75-0

3-(4-Ethoxybenzoyl)-4-methylpyridine

Cat. No. B1392270
M. Wt: 241.28 g/mol
InChI Key: FYBNUAXMOFULLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains an ethoxybenzoyl group and a methylpyridine group. The ethoxybenzoyl group consists of a benzene ring with an ethoxy (C2H5O) group and a carbonyl (C=O) group attached. The methylpyridine group consists of a pyridine ring with a methyl (CH3) group attached .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the benzene ring and the carbonyl group, contributing to the compound’s stability. The ethoxy group may contribute to the compound’s solubility in organic solvents .


Chemical Reactions Analysis

Again, while specific reactions involving “3-(4-Ethoxybenzoyl)-4-methylpyridine” are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the carbonyl group can undergo nucleophilic addition reactions, and the pyridine ring can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

Based on its structure, “3-(4-Ethoxybenzoyl)-4-methylpyridine” is likely to be a solid at room temperature. The presence of both polar (carbonyl) and nonpolar (methyl, ethoxy) groups suggests that it might be soluble in a variety of solvents .

Scientific Research Applications

Molecular Structure and Complex Formation

  • Structural Studies and Tautomeric Equilibria : The synthesis of new crown ethers, which include derivatives similar to 3-(4-Ethoxybenzoyl)-4-methylpyridine, highlights their complex formation abilities and tautomeric equilibria, particularly in different solvent conditions. This provides insights into their molecular structure and behavior in various environments (Hayvalı et al., 2003).

Hydrogen Bonding and Crystal Structures

  • Supramolecular Associations : Research on molecular salts formed from similar pyridine derivatives demonstrates their ability to form supramolecular associations through hydrogen bonding, which is crucial in understanding their potential applications in material science and crystallography (Khalib et al., 2014).

Spin-Crossover and Magnetic Properties

  • Spin-Crossover in Iron(II) Complexes : Studies involving 2-Methylimidazol-4-yl-methylideneamino-2-ethylpyridine, a compound structurally related to 3-(4-Ethoxybenzoyl)-4-methylpyridine, have revealed its role in forming Iron(II) complexes exhibiting spin-crossover properties. This is significant in exploring magnetic materials and sensors (Nishi et al., 2010).

Synthesis and Derivative Formation

  • Synthetic Pathways and Derivatives : Research into the synthesis of related pyridine compounds has led to the development of novel methods and intermediates, useful in the creation of various chemical derivatives. This is vital for expanding the applications of these compounds in pharmaceuticals and chemical synthesis (Chekhun et al., 1974).

Nonlinear Optical Properties

  • Photochromic and Nonlinear Optical Materials : Studies involving compounds structurally similar to 3-(4-Ethoxybenzoyl)-4-methylpyridine have shown potential in creating photochromic and nonlinear optical materials. This opens avenues in the field of molecular switches and optical computing (Sliwa et al., 2005).

Safety And Hazards

As with any chemical compound, handling “3-(4-Ethoxybenzoyl)-4-methylpyridine” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when handling chemical substances .

Future Directions

The potential applications and future directions for “3-(4-Ethoxybenzoyl)-4-methylpyridine” would depend on its physical and chemical properties, as well as the results of further experimental studies .

properties

IUPAC Name

(4-ethoxyphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-3-18-13-6-4-12(5-7-13)15(17)14-10-16-9-8-11(14)2/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBNUAXMOFULLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701242987
Record name (4-Ethoxyphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxybenzoyl)-4-methylpyridine

CAS RN

1187171-75-0
Record name (4-Ethoxyphenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethoxyphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Ethoxybenzoyl)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-(4-Ethoxybenzoyl)-4-methylpyridine
Reactant of Route 3
Reactant of Route 3
3-(4-Ethoxybenzoyl)-4-methylpyridine
Reactant of Route 4
Reactant of Route 4
3-(4-Ethoxybenzoyl)-4-methylpyridine
Reactant of Route 5
Reactant of Route 5
3-(4-Ethoxybenzoyl)-4-methylpyridine
Reactant of Route 6
Reactant of Route 6
3-(4-Ethoxybenzoyl)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.